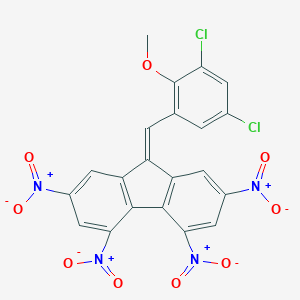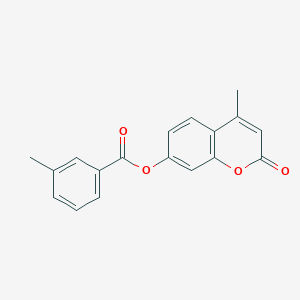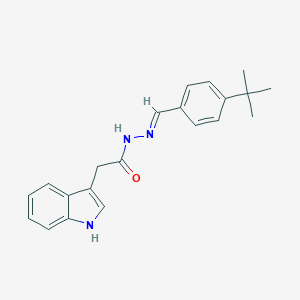![molecular formula C21H18N4O2 B387216 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B387216.png)
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinylmethylene group and a hydrazino carbonyl linkage, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyridinylmethylene intermediate: This step involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate under controlled conditions to form the pyridinylmethylene hydrazine intermediate.
Coupling with 4-aminobenzoic acid: The intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)benzamide: Lacks the methyl group at the 3-position.
3-methyl-N-(4-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}phenyl)benzamide: Contains a 2-pyridinylmethylene group instead of a 3-pyridinylmethylene group.
Uniqueness
The presence of the 3-methyl group and the specific positioning of the pyridinylmethylene group confer unique chemical properties to 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE, making it distinct from similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4g/mol |
Nombre IUPAC |
3-methyl-N-[4-[[(E)-pyridin-3-ylmethylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18N4O2/c1-15-4-2-6-18(12-15)20(26)24-19-9-7-17(8-10-19)21(27)25-23-14-16-5-3-11-22-13-16/h2-14H,1H3,(H,24,26)(H,25,27)/b23-14+ |
Clave InChI |
QQGSLKAFAIOBQI-OEAKJJBVSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3 |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CN=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-N,2-N-dibutyl-4-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B387137.png)
![[2-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B387138.png)
![N-[1-{[2-(9-anthrylmethylene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B387140.png)

![Isobutyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B387143.png)


![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)

![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)


